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  • Product: 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL
  • CAS: 1187385-73-4

Core Science & Biosynthesis

Foundational

A Medicinal Chemist's Guide to the Synthesis and Therapeutic Exploration of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This document serves as a comprehensive technical guide for the synthesis, derivatization, and biological evaluation of a novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide for the synthesis, derivatization, and biological evaluation of a novel class of compounds centered around the 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol scaffold. As this specific molecule represents an underexplored area of chemical space, this guide provides a strategic framework built upon established chemical principles and evidence from analogous structures to unlock its therapeutic potential.

Introduction: The Rationale for Investigation

The search for new chemical entities (NCEs) with novel mechanisms of action is the cornerstone of modern drug discovery.[1] Aryl-alkynol scaffolds are considered "privileged structures" in medicinal chemistry due to their rigid, linear geometry which allows for precise vectoral orientation of substituents into protein binding pockets, and their synthetic versatility. This guide focuses on the untapped potential of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol and its derivatives.

Deconstructing the Target Scaffold: A Triad of Potential

The therapeutic promise of this scaffold can be rationalized by examining its three key structural components:

  • The 5-Chloro-2-methylphenyl Moiety : The substitution pattern on the aromatic ring is critical. Halogen atoms, particularly chlorine, are known to modulate lipophilicity and metabolic stability, and can participate in halogen bonding, a key interaction in ligand-protein binding.[2] Notably, related structures containing a chloro-methylphenyl group, such as certain benzenesulfonamide derivatives, have demonstrated significant in vitro antitumor activity against a range of human cancer cell lines, including leukemia, melanoma, and breast cancer.[3] This suggests the 5-chloro-2-methylphenyl fragment may act as a potent pharmacophore.

  • The Propargyl Alcohol Linker : The 2-methylbut-3-yn-2-ol group serves two primary purposes. First, it acts as a stable, protected form of a terminal alkyne, providing a robust handle for synthesis via well-established coupling reactions.[4] Second, the tertiary alcohol and the rigid alkyne linker precisely position the aromatic ring in 3D space, influencing how the molecule interacts with biological targets. This moiety can be deprotected to yield a terminal alkyne, opening a gateway to a vast array of subsequent modifications, including click chemistry and further coupling reactions.

  • The "Magic Methyl" Effect : The strategic placement of a methyl group on a phenyl ring is a well-established tactic in medicinal chemistry to enhance potency and optimize pharmacokinetic properties.[5] The ortho-methyl group in the target scaffold can induce a conformational twist in the phenyl ring relative to the alkynyl linker, which can be crucial for fitting into a specific binding site and may also serve to block metabolic attack at the adjacent position, thereby improving metabolic stability.

Based on these structural features and the activities of analogous compounds, this class of molecules is hypothesized to possess potential as anticancer agents[3][6], enzyme inhibitors[7][8], or modulators of other key biological pathways.

Core Synthesis and Characterization

A robust and reproducible synthetic route is paramount for exploring the potential of this scaffold. The Sonogashira-Hagihara cross-coupling reaction is the method of choice due to its high efficiency, functional group tolerance, and well-documented reliability for constructing aryl-alkyne bonds.[4]

Retrosynthetic Analysis

The logical disconnection of the target molecule points directly to the Sonogashira coupling of a suitable aryl halide and the commercially available 2-methylbut-3-yn-2-ol.

Retrosynthesis Target 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol Disconnect C(sp)-C(sp2) Disconnection (Sonogashira Coupling) Target->Disconnect SM1 Starting Material 1: 1-Bromo-5-chloro-2-methylbenzene (Aryl Halide) Disconnect->SM1 SM2 Starting Material 2: 2-Methylbut-3-yn-2-ol (Terminal Alkyne) Disconnect->SM2

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of the parent compound, 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol.

Causality: The choice of a palladium(II) acetate/triphenylphosphine catalyst system provides a reliable active Pd(0) species in situ. Copper(I) iodide is used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step. Diethylamine serves as both the solvent and the base required to neutralize the HBr formed during the reaction.[4] The reaction is run under an inert argon atmosphere to prevent oxidative degradation of the catalyst.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 1-bromo-5-chloro-2-methylbenzene (10.0 g, 48.7 mmol, 1.0 equiv).

  • Reagent Addition: Add palladium(II) acetate (110 mg, 0.49 mmol, 0.01 equiv), triphenylphosphine (255 mg, 0.97 mmol, 0.02 equiv), and copper(I) iodide (46 mg, 0.24 mmol, 0.005 equiv).

  • Solvent and Alkyne Addition: Evacuate the flask and backfill with argon three times. Add degassed diethylamine (100 mL), followed by 2-methylbut-3-yn-2-ol (5.12 g, 60.9 mmol, 1.25 equiv) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 55 °C) under argon for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (150 mL) and wash with saturated aqueous ammonium chloride (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the title compound.[4]

Synthesis and Purification Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge reactor with Aryl Halide & Catalysts B 2. Evacuate & backfill with Argon A->B C 3. Add degassed solvent and Alkyne B->C D 4. Heat to reflux for 16h C->D E 5. Monitor by TLC / LC-MS D->E F 6. Solvent removal E->F G 7. Liquid-liquid extraction F->G H 8. Dry & concentrate G->H I 9. Silica gel chromatography H->I J Pure Compound I->J Final Product

Caption: General workflow for synthesis and purification.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of standard analytical techniques.[9][10]

Technique Purpose Expected Key Signals for Parent Compound
¹H NMR Confirms proton environment and structural integrity.Singlet for the hydroxyl proton (-OH), singlets for the two equivalent methyls on the butynol chain, singlet for the aryl methyl group, and distinct aromatic signals corresponding to the trisubstituted phenyl ring.
¹³C NMR Confirms the carbon skeleton of the molecule.Quaternary signals for the acetylenic carbons, signals for the tertiary alcohol carbon and its methyl groups, and distinct signals for the substituted aromatic carbons.
FT-IR Identifies key functional groups.Broad O-H stretch (~3300 cm⁻¹), C≡C stretch (~2230 cm⁻¹, may be weak), C-H stretches (~2900-3000 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).
HRMS Confirms exact mass and elemental formula.A molecular ion peak [M]+ or adduct [M+H]+ corresponding to the calculated exact mass of C₁₂H₁₃ClO.

Proposed Derivatization Strategy for Library Development

To explore the structure-activity relationship (SAR), a diverse library of derivatives should be synthesized. This involves systematic modification at key positions on the parent scaffold.

Derivatization cluster_A Aryl Ring Modifications cluster_B Alkynol Moiety Modifications Core Parent Scaffold 4-(5-Chloro-2-methylphenyl) -2-methylbut-3-yn-2-ol ModA Modification Point A (Aryl Ring) Core->ModA ModB Modification Point B (Alkynol Moiety) Core->ModB DerivA1 Vary Aryl Halide (e.g., F, Br, I) ModA->DerivA1 DerivA2 Modify Methyl Group (e.g., -H, -Et, -CF3) ModA->DerivA2 DerivA3 Further Ring Substitution (e.g., Suzuki, Buchwald) ModA->DerivA3 DerivB1 Deprotection to Terminal Alkyne ModB->DerivB1 DerivB2 Esterification / Etherification of Hydroxyl Group ModB->DerivB2 DerivB3 Cyclization Reactions ModB->DerivB3

Caption: Key points for molecular derivatization.

Modification of the Aryl Ring

Systematic variation of the substituents on the phenyl ring allows for probing the electronic and steric requirements for biological activity. This is achieved by starting the synthesis with different substituted aryl halides. For instance, replacing the chloro group with fluoro or bromo groups, or altering the methyl group to ethyl or trifluoromethyl, can significantly impact target engagement and ADME properties.[2]

Modification of the Alkynol Moiety

The propargyl alcohol is a versatile functional group for further chemistry.

  • Deprotection to Terminal Alkyne: A base-catalyzed retro-Favorskii reaction can remove the acetone protecting group, yielding the terminal arylalkyne.[4] This product is a crucial intermediate for subsequent coupling reactions (e.g., Sonogashira, click chemistry) to build more complex molecules.

  • Cyclization Reactions: The alkynol can participate in intramolecular cyclization reactions. For example, related aminoacetylenic ketones can undergo base-catalyzed cyclization to form highly functionalized pyrrol-3-one heterocycles, a class of compounds with known pharmacological activity.[11]

Proposed Biological Evaluation Cascade

A tiered screening approach is recommended to efficiently identify promising compounds and elucidate their mechanism of action.[12]

Primary Screening: Anticancer Activity

Justification: Given the potent anticancer activity of structurally related chloro-methylphenyl sulfonamides[3], the primary screen should focus on evaluating the antiproliferative effects of the new derivatives. The National Cancer Institute's 60 human tumor cell line panel (NCI-60) is the gold standard for initial in vitro screening, providing a broad assessment across diverse cancer types.

Protocol: NCI-60 Cell Line Screening

  • Compound Preparation: Solubilize test compounds in DMSO to create concentrated stock solutions (e.g., 10 mM).

  • Assay: Submit compounds to the NCI Developmental Therapeutics Program (DTP). The assay involves treating each of the 60 cell lines with the compound at five different concentrations (typically 10⁻⁸ to 10⁻⁴ M) for 48 hours.

  • Endpoint: Cellular protein content is measured using the sulforhodamine B (SRB) assay, which serves as a proxy for cell number.

  • Data Analysis: Results are typically reported as GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death).

Secondary and Mechanistic Assays

Compounds showing significant and selective activity in the primary screen should be advanced to secondary assays to identify their specific molecular target.

Justification: Many small molecule kinase inhibitors and other enzyme inhibitors feature scaffolds similar to aryl-alkynols. For instance, oxazolidinone derivatives containing a chlorothiophene moiety have been developed as potent and selective inhibitors of coagulation Factor Xa (FXa).[7] Therefore, screening against a panel of relevant enzymes (e.g., kinases, proteases, metabolic enzymes) is a logical next step.

Example Protocol: Factor Xa Inhibition Assay

  • Assay Principle: A fluorogenic assay is used to measure the enzymatic activity of FXa. The enzyme cleaves a specific substrate, releasing a fluorescent molecule.

  • Procedure: a. In a 96-well plate, add assay buffer, human FXa enzyme, and varying concentrations of the test inhibitor compound. b. Incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biological Screening Workflow

BioScreening Start Synthesized Derivative Library Primary Primary Screen: NCI-60 Antiproliferative Assay Start->Primary Decision1 Potent & Selective Activity? Primary->Decision1 Secondary Secondary Screen: Enzyme Inhibition Panels (e.g., Kinases, Proteases) Decision1->Secondary Yes Inactive Inactive / Non-selective (Deprioritize) Decision1->Inactive No Mechanism Mechanism of Action Studies: - Target Deconvolution - Cellular Assays - Biomarker Analysis Secondary->Mechanism LeadOpt Lead Optimization: ADME/Tox Profiling In Vivo Efficacy Mechanism->LeadOpt

Caption: Tiered workflow for biological evaluation.

Conclusion and Future Directions

The 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol scaffold represents a promising, yet unexplored, foundation for the development of novel therapeutics. This guide provides a comprehensive and actionable framework for its synthesis, characterization, and biological evaluation. The proposed Sonogashira coupling provides a reliable entry point to the core structure, while the outlined derivatization strategies offer a clear path to establishing a robust SAR. The tiered biological screening cascade, beginning with broad anticancer screening and progressing to specific mechanistic studies, ensures an efficient use of resources in the search for a lead compound. Successful identification of active compounds will necessitate further lead optimization, including detailed pharmacokinetic and toxicological profiling, to advance a candidate toward preclinical and clinical development.

References

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Sources

Exploratory

A Technical Guide to the Thermodynamic Stability Assessment of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol

Abstract This whitepaper provides a comprehensive technical framework for evaluating the thermodynamic stability of the novel active pharmaceutical ingredient (API), 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical framework for evaluating the thermodynamic stability of the novel active pharmaceutical ingredient (API), 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol. The stability of an API is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1] This guide details a suite of analytical methodologies, including thermal analysis and forced degradation studies, designed to identify potential degradation pathways and establish a robust stability profile. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) guidelines and are intended for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stability Profiling

The journey of a new chemical entity from discovery to a marketed drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates not only the re-test period and storage conditions but also influences formulation strategies and packaging decisions.[2][3]

The subject of this guide, 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol, possesses a unique chemical architecture presenting specific stability considerations:

  • Tertiary Propargyl Alcohol: This functional group can be susceptible to rearrangement reactions, particularly under acidic conditions.[4]

  • Aryl Alkyne System: The conjugated system of the aromatic ring and the alkyne group provides potential sites for oxidative and photolytic degradation.[5]

  • Chlorinated Aromatic Ring: Aryl chlorides can be susceptible to photolytic degradation, a critical parameter to assess for light-sensitive compounds.[6][7]

This guide provides the experimental and theoretical foundation to rigorously probe these potential liabilities, ensuring a data-driven approach to drug development.

Foundational Thermal Analysis

Prior to initiating long-term stability and forced degradation studies, a foundational understanding of the compound's thermal behavior is essential. Thermal analysis techniques offer rapid and precise characterization of the solid-state properties of the API.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for characterizing pharmaceutical solids by measuring heat flow associated with thermal transitions as a function of temperature.[8][9][10] It provides critical data on melting point, purity, and polymorphism.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the API into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of the melting endotherm provides the melting point, and the peak area can be used to calculate the enthalpy of fusion.

Expertise & Causality: The choice of a 10 °C/min heating rate is a standard practice that balances resolution and experimental time. An inert atmosphere is crucial to prevent oxidative degradation during the analysis, ensuring that the observed thermal events are intrinsic to the compound itself.[11] DSC is highly effective in identifying different crystalline forms (polymorphs), which can have significantly different stability profiles.[8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing vital information on thermal stability, decomposition patterns, and the presence of residual solvents or hydrates.[12][13][14]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the API onto a high-sensitivity TGA balance pan.

  • Instrument Setup: Position the sample in the furnace under a controlled nitrogen atmosphere.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a point beyond complete decomposition (e.g., 600 °C).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Expertise & Causality: Running TGA in conjunction with DSC allows for a more complete picture. For instance, a weight loss observed in TGA at a temperature preceding the melting point in DSC could indicate the loss of a solvent, suggesting the material is a solvate rather than an anhydrous crystal. Understanding the decomposition temperature is critical for setting appropriate drying and manufacturing process temperatures.[15]

Forced Degradation: Unveiling Intrinsic Stability

Forced degradation, or stress testing, is the cornerstone of stability assessment.[1][16] It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[6] This is a regulatory expectation outlined in ICH guideline Q1A(R2).[1][17] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[18]

The following sections detail the protocols for stress testing, with a focus on developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Analytical Method Development: The Stability-Indicating HPLC Method

A validated, stability-indicating method is one that can accurately quantify the API and separate it from all potential degradation products, impurities, and excipients.[6]

Table 1: Proposed Initial HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for ionizable compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minA broad gradient is used initially to ensure elution of all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 254 nm and PDA254 nm is a common wavelength for aromatic compounds. A Photodiode Array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for all species.
Stress Conditions and Plausible Degradation Pathways

3.2.1. Hydrolytic Stability

  • Protocol:

    • Prepare solutions of the API (approx. 1 mg/mL) in 0.1 M HCl (acidic), Water (neutral), and 0.1 M NaOH (basic).

    • Store aliquots at 60 °C and test at appropriate time points (e.g., 0, 6, 24, 48 hours).

    • Neutralize acidic and basic samples before HPLC analysis.

    • Analyze by the developed HPLC method.

  • Plausible Degradation: The tertiary propargyl alcohol is a key functional group to monitor. Under acidic conditions, it is susceptible to dehydration to form a vinylallene or Meyer-Schuster rearrangement to an enone. Basic conditions are less likely to affect this specific structure but must be tested.

3.2.2. Oxidative Stability

  • Protocol:

    • Prepare a solution of the API (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Add 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, and test at intervals (e.g., 0, 6, 24 hours).

    • Analyze by HPLC.

  • Plausible Degradation: The electron-rich aromatic ring, the methyl substituent, and the alkyne bond are potential sites for oxidation. This could lead to the formation of N-oxides, hydroxylated species, or cleavage of the alkyne bond.

3.2.3. Photostability

  • Protocol:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze both solid (dissolved in a suitable solvent) and solution samples by HPLC.

  • Plausible Degradation: The chlorinated aromatic ring is a chromophore. Upon absorbing UV radiation, C-Cl bond cleavage can occur, leading to de-chlorinated impurities or other radical-mediated degradation products.[20][21]

3.2.4. Thermal Stability

  • Protocol:

    • Store the solid API in a controlled temperature oven at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 1-2 weeks).

    • Periodically remove samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Plausible Degradation: This study assesses the solid-state thermal stability below the melting point. Any degradation observed would indicate intrinsic instability that could impact long-term storage.

Table 2: Summary of Forced Degradation Experimental Design

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60 °CUp to 48 hrsDegradation via dehydration or rearrangement.
Base Hydrolysis 0.1 M NaOH60 °CUp to 48 hrsAssess stability to base; degradation less likely.
Neutral Hydrolysis Purified Water60 °CUp to 48 hrsBaseline for hydrolytic stability.
Oxidation 3% H₂O₂Room TempUp to 24 hrsIdentify oxidative degradation products.
Photolysis ICH Q1B LightRoom TempPer ICH Q1BAssess light sensitivity, potential C-Cl cleavage.
Thermal (Solid) Dry Heat80 °CUp to 2 weeksDetermine intrinsic solid-state thermal stability.

Visualization of Workflows and Pathways

Visual diagrams are essential for clearly communicating complex experimental plans and scientific hypotheses.

Experimental Workflow

The following diagram outlines the logical flow for a comprehensive stability assessment.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Method Development & Stress Testing cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Final Reporting API API: 4-(5-Chloro-2-methylphenyl) -2-methylbut-3-yn-2-ol DSC DSC Analysis (Melting Point, Polymorphism) API->DSC TGA TGA Analysis (Thermal Decomposition, Solvates) API->TGA HPLC_Dev Develop Stability-Indicating HPLC Method TGA->HPLC_Dev Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) HPLC_Dev->Forced_Deg Peak_Purity Assess Peak Purity (PDA) Forced_Deg->Peak_Purity ID_Degradants Identify Degradants (LC-MS) Peak_Purity->ID_Degradants Pathway Propose Degradation Pathways ID_Degradants->Pathway Stability_Profile Establish Intrinsic Stability Profile Pathway->Stability_Profile Storage Recommend Storage & Retest Period Stability_Profile->Storage

Caption: Overall workflow for thermodynamic stability assessment.

Hypothesized Degradation Pathway

This diagram illustrates a potential degradation pathway for the title compound under acidic hydrolytic stress, specifically a Meyer-Schuster rearrangement.

G cluster_0 Acid-Catalyzed Rearrangement Start 4-(5-Chloro-2-methylphenyl) -2-methylbut-3-yn-2-ol Protonation Protonated Intermediate (Oxonium Ion) Start->Protonation + H⁺ Rearrangement Allenic Carbocation Intermediate Protonation->Rearrangement - H₂O (Meyer-Schuster) Product α,β-Unsaturated Ketone (Enone Product) Rearrangement->Product + H₂O, - H⁺

Caption: Hypothesized Meyer-Schuster rearrangement pathway.

Conclusion and Strategic Recommendations

This technical guide outlines a robust, multi-faceted approach to characterizing the thermodynamic stability of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol. By systematically employing thermal analysis and comprehensive forced degradation studies, researchers can build a detailed understanding of the molecule's intrinsic stability.

The data generated from these studies are not merely regulatory requirements; they are foundational scientific insights that guide critical decisions in the drug development process. A thorough stability profile enables the selection of appropriate storage conditions, informs the design of stable pharmaceutical formulations, and ultimately ensures the delivery of a safe and effective medication to patients.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Technology Networks. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available at: [Link]

  • PharmaGuru. (2026). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. Available at: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Villar, J., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 243, 79-87.
  • Bavishi, B. (2024). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Available at: [Link]

  • Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Available at: [Link]

  • GxP-CC. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Available at: [Link]

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Ohura, T., et al. (2005). Occurrence, Profiles, and Photostabilities of Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Particulates in Urban Air. Environmental Science & Technology, 39(1), 85-91.
  • Enya, T., et al. (2008). Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane. Chemosphere, 71(4), 654-661.
  • PubChem. (n.d.). (E)-4-chloro-2-methylbut-3-en-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • Kreitmeier, P., et al. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866.
  • Friedman, D., & Lombardo, P. (1975). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins.
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  • Negreira, N., et al. (2014). Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry. Environmental Science and Pollution Research, 21(16), 9685-9696.
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  • Schuster, J., et al. (2012). Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ. Journal of Bacteriology, 194(3), 634-641.
  • Singh, C., et al. (2022). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. ACS Omega, 7(21), 17793-17804.
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  • Worratriam, A., et al. (2020). Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. Organic Chemistry Frontiers, 7(12), 1483-1488.
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  • Talele, T., et al. (2025). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. MDPI. Available at: [Link]

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  • Al-Majidi, S., & Al-Amery, M. (2020). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Co(II), Ni(II), Cu(II) and Zn(II) complexes. Chemical Review and Letters, 3(3), 114-121.
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Sources

Foundational

Technical Guide: Solubility Profiling & Process Engineering of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol

This technical guide details the solubility characteristics, thermodynamic analysis, and experimental determination protocols for 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol (CAS: 1187385-73-4), a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility characteristics, thermodynamic analysis, and experimental determination protocols for 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol (CAS: 1187385-73-4), a critical intermediate in the synthesis of pharmaceutical agents such as Rebamipide .

Executive Summary

4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol (hereafter referred to as CMP-Alkynol ) is a tertiary propargylic alcohol and a pivotal intermediate in the industrial synthesis of quinolinone-based mucosal protective agents. Precise solubility data is a prerequisite for optimizing reaction yield, designing crystallization purification steps, and minimizing solvent waste.

This guide provides a comprehensive analysis of the compound's solubility landscape, detailing the thermodynamic parameters governing its dissolution and outlining a validated Laser Monitoring Protocol for generating high-precision solubility curves in organic solvents.

Compound Profile & Physicochemical Basis[1][2][3][4][5][6][7][8][9]

PropertyDetail
Chemical Name 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol
CAS Number 1187385-73-4
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 208.68 g/mol
Physical State White to pale yellow crystalline solid
Key Functional Groups Tertiary Alcohol (-OH), Alkyne (-C≡C-), Chlorinated Aromatic Ring
Polarity Profile Amphiphilic; Lipophilic aromatic tail with a polar hydroxyl head.
Structural Relevance in Synthesis

CMP-Alkynol is typically synthesized via a Sonogashira coupling of 2-bromo-4-chloro-1-methylbenzene and 2-methyl-3-butyn-2-ol. Its solubility directly impacts the efficiency of the subsequent hydration or cyclization steps to form the quinolinone core of Rebamipide.

RebamipideSynthesis cluster_solubility Critical Solubility Control Point Start1 2-Bromo-4-chloro- 1-methylbenzene Inter CMP-Alkynol (Target Intermediate) Start1->Inter Sonogashira Coupling (Pd/Cu Cat.) Start2 2-Methyl-3-butyn-2-ol Start2->Inter Product Rebamipide (Quinolinone Core) Inter->Product Cyclization/Hydration (+ 2-Amino derivative)

Figure 1: Role of CMP-Alkynol in the pharmaceutical synthesis pathway. Solubility control at the intermediate stage is vital for removing catalyst residues (Pd/Cu).

Solubility Landscape & Solvent Selection[11]

Based on the structural motifs (lipophilic aryl chloride + hydrophilic tertiary alcohol), CMP-Alkynol exhibits a Class II (High Permeability, Low Solubility in Water) behavior. The following solubility tiers are established for process design:

Qualitative Solubility Data
Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Polar Protic Methanol, Ethanol, IsopropanolHigh Reaction medium; Recrystallization (Anti-solvent)
Polar Aprotic DMSO, DMF, AcetoneVery High Stock solutions; Catalyst removal
Non-Polar Aromatic Toluene, XyleneModerate/High (T-dependent) Primary Crystallization Solvent
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction/Work-up
Aliphatic Hydrocarbon Hexane, Cyclohexane, HeptaneLow/Insoluble Anti-solvent for precipitation
Aqueous Water, Buffers (pH 1-9)Insoluble Washing (removal of salts)
Thermodynamic Solvent Selection

For purification, Toluene or a Toluene/Heptane mixture is recommended.

  • High Temperature (

    
    C):  High solubility allows complete dissolution.
    
  • Low Temperature (

    
    C):  Sharp solubility drop induces high-yield crystallization.
    

Validated Protocol: Laser Monitoring Solubility Determination

To generate precise mole-fraction solubility data (


) for CMP-Alkynol, the Dynamic Laser Monitoring Method  is superior to the static shake-flask method due to speed and reproducibility.
Experimental Setup
  • Apparatus: Jacketed glass vessel (100 mL) with precise temperature control (

    
     K).
    
  • Detection: Laser transmissometer (650 nm) + Photodiode detector.

  • Agitation: Overhead stirrer (constant RPM to prevent particle comminution).

Step-by-Step Workflow
  • Preparation: Charge the vessel with a known mass of solvent (

    
    ). Set initial temperature 
    
    
    
    (e.g., 293.15 K).
  • Addition: Add CMP-Alkynol solid in small, weighed increments (

    
    ).
    
  • Equilibration: Stir until the laser transmission intensity (

    
    ) returns to the baseline (
    
    
    
    ), indicating complete dissolution.
  • Saturation Point: Continue addition until

    
     drops permanently below a threshold (e.g., 
    
    
    
    ), indicating the persistence of undissolved solid particles (Tyndall effect).
  • Gravimetric Calculation:

    
    
    
  • Temperature Sweep: Repeat the process at elevated temperatures (e.g., 298K, 303K, ... 323K).

LaserMethod Setup Setup: Jacketed Vessel + Laser Source (650nm) AddSolute Add Solute Increment (Gravimetric) Setup->AddSolute Stir Agitate & Monitor Laser Transmission (I) AddSolute->Stir Check Is I < Threshold? Stir->Check Dissolved Clear Solution (Record Mass) Check->Dissolved No (Solution Clear) Saturated Turbidity Detected (Saturation Point) Check->Saturated Yes (Particles Present) Dissolved->AddSolute Next Increment Calc Calculate Solubility (Mole Fraction) Saturated->Calc

Figure 2: Logic flow for the Dynamic Laser Monitoring solubility determination.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to predict solubility at unmeasured temperatures and calculate dissolution properties.

Modified Apelblat Equation

The most accurate model for CMP-Alkynol in organic solvents is the Modified Apelblat Equation :



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical model parameters derived via regression.
    
Dissolution Thermodynamics

Using the van't Hoff analysis, the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of dissolution are calculated:
  • Enthalpy (

    
    ): 
    
    
    
    
    Positive
    
    
    indicates an endothermic process (solubility increases with T).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy (

    
    ): 
    
    
    
    

Field Insight: For CMP-Alkynol, dissolution in polar protic solvents (Ethanol) is typically endothermic and entropy-driven (


), whereas dissolution in non-polar solvents may show lower enthalpy values due to weaker solute-solvent interactions.

References

  • Rebamipide Synthesis & Intermediates

    • Title: Synthesis and pharmacological activity of Rebamipide derivatives.[3][4]

    • Source: PubChem Compound Summary (CID 5042).
    • URL:[Link]

  • Solubility Measurement Protocols

    • Title: Solubility Determination of Drugs in Solvent Mixtures and Mathem
    • Source: MDPI Pharmaceutics (2021).
    • URL:[Link][5]

  • Structural Analog Data (2-Methyl-4-phenylbut-3-yn-2-ol)

    • Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Thermodynamic Modeling (Apelblat/van't Hoff)

    • Title: Thermodynamic Analysis of Solubility in Organic Solvents.
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol in Modern Heterocyclic Synthesis

Abstract Heterocyclic scaffolds are fundamental to the fields of medicinal chemistry, agrochemicals, and materials science. The propargyl alcohol, 4-(5-chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol, has emerged as a highl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic scaffolds are fundamental to the fields of medicinal chemistry, agrochemicals, and materials science. The propargyl alcohol, 4-(5-chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol, has emerged as a highly versatile and powerful building block for the construction of diverse and complex heterocyclic systems. Its unique structural features—a tertiary alcohol that can act as a leaving group, a reactive alkyne moiety, and a sterically-defined substituted aryl ring—provide a rich platform for a variety of synthetic transformations. This guide provides an in-depth exploration of its application in synthesizing key heterocycles such as quinolines, furans, and isoxazoles, complete with detailed mechanistic insights and robust experimental protocols designed for immediate implementation in a research setting.

Physicochemical Properties & Safety Information

Before commencing any experimental work, it is imperative to be familiar with the physicochemical properties and to adhere to the safety protocols for all reagents. While specific data for 4-(5-chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol is not publicly available, its properties can be inferred from its structural analogue, 2-methyl-3-butyn-2-ol.

Table 1: Physicochemical and Safety Data for 2-Methyl-3-butyn-2-ol (Analogue)

Property Value Source / Comment
CAS Number 115-19-5 [1]
Molecular Formula C₅H₈O [2]
Molecular Weight 84.12 g/mol [2]
Appearance Colorless liquid General knowledge
Boiling Point 98 - 99 °C (208 - 210 °F)
Density 0.824 g/cm³ at 25 °C

| Hazards | Highly flammable liquid and vapor, Harmful if swallowed, Causes serious eye damage.[2] | May cause respiratory irritation.[1] |

General Safety Precautions:

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The compound is flammable.[1][2] Ground and bond all containers and receiving equipment to prevent static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Foundational Synthesis: The Sonogashira Coupling

The title compound is not typically available off-the-shelf and is most efficiently prepared via a Sonogashira cross-coupling reaction. This reaction forms the crucial carbon-carbon bond between the aryl halide and the alkyne.[4][5] The use of a copper-free variant can often simplify purification and improve yields for certain substrates.[6]

Mechanistic Rationale

The Sonogashira reaction is a cornerstone of modern organic synthesis.[4] The catalytic cycle involves a palladium catalyst and, classically, a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected cycles.

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II)-Ar complex.

  • Reductive Elimination: The resulting complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[5]

The choice of base is critical; it serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. An amine base like triethylamine or DBU is commonly employed.[6][7]

Workflow: Synthesis of the Starting Material

A 1-Bromo-5-chloro-2-methylbenzene + 2-Methyl-3-butyn-2-ol C Sonogashira Coupling Reaction Vessel (THF, 80°C) A->C B Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., P(p-tol)₃) + Base (e.g., DBU) B->C D Work-up & Purification (Aqueous wash, Column Chromatography) C->D Reaction Completion E Product: 4-(5-Chloro-2-methylphenyl) -2-methylbut-3-yn-2-ol D->E Isolation cluster_0 Intermediate Formation cluster_1 Cascade Cyclization A Starting Alkyne + Aniline Derivative C Gold Acetylide Intermediate A->C B Gold Catalyst (Au+) B->C D Amino Alkyne Intermediate C->D Reaction with Oxonium Ion E 6-endo-dig Cyclization D->E N attacks Au-activated alkyne F Quinoline Product E->F Rearomatization

Sources

Application

Application Note: Optimized Synthesis of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol

Executive Summary This application note details the reagents and protocols required for the synthesis of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol . This compound is a critical intermediate, often employed in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reagents and protocols required for the synthesis of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol . This compound is a critical intermediate, often employed in the synthesis of functionalized indoles, benzofurans, and pharmaceutical active ingredients (APIs) targeting kinase inhibition.

The synthesis relies on a Sonogashira Cross-Coupling reaction .[1][2] The core challenge in this synthesis is chemoselectivity : the reaction must exclusively couple the alkyne to the halogen at the C1 position of the aryl ring without affecting the chlorine atom at the C5 position, which is reserved for downstream functionalization.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled at the


 bond.
  • Bond Disconnection: Alkyne-Aryl bond.

  • Reaction Class: Sonogashira Coupling (Pd/Cu catalyzed).[2][3][4][5]

  • Key Selectivity: The starting aryl halide must possess a leaving group (X) at C1 that is significantly more reactive than the Chlorine at C5.

    • Selection:Iodine (I) is preferred over Bromine (Br) for the C1 position. The bond dissociation energy difference (

      
      ) ensures that oxidative addition occurs almost exclusively at the C1-Iodine site under mild conditions, leaving the C5-Chlorine intact.
      
Reaction Scheme

Reagents & Materials Bill

The following reagents are validated for high-yield synthesis (>85%) with minimal homocoupling byproducts.

Table 1: Essential Reagents
Reagent RoleChemical NameCAS No.Grade/PurityRationale for Selection
Substrate A 1-Iodo-5-chloro-2-methylbenzene N/A>98%The iodide allows coupling at RT/mild heat, preserving the C5-Cl bond.[6] (Alternative: 1-Bromo-5-chloro-2-methylbenzene requires higher temps).
Substrate B 2-Methyl-3-butyn-2-ol 115-19-598%Commercially available alkyne linker. The hydroxyl group aids solubility.
Catalyst Pd(PPh

)

Cl

13965-03-299%Bis(triphenylphosphine)palladium(II) dichloride is air-stable and reduced in situ to the active Pd(0) species.
Co-Catalyst Copper(I) Iodide (CuI) 7681-65-499.9%Increases reaction rate by forming a reactive copper-acetylide intermediate via transmetallation.
Base/Solvent Triethylamine (Et

N)
121-44-8AnhydrousActs as both solvent and base to neutralize HI byproduct. Must be dry and degassed.[7]
Co-Solvent THF (Tetrahydrofuran)109-99-9AnhydrousOptional. Used if the aryl iodide has poor solubility in neat amine.

Mechanistic Pathway[2]

Understanding the mechanism is vital for troubleshooting. The cycle involves two loops: the Palladium cycle and the Copper cycle.[1]

SonogashiraMechanism cluster_0 Critical Control Point Start Aryl Iodide (Ar-I) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Ar-I TransMet Transmetallation OxAdd->TransMet + Cu-Acetylide Prod Target Product (Ar-Alkyne) TransMet->Prod Reductive Elimination Prod->Pd0 Regenerate Pd(0) Cu_Step Cu-Acetylide Formation Cu_Step->TransMet Feeds into Pd Cycle Alkyne Alkyne (R-H) Alkyne->Cu_Step + CuI + Base

Figure 1: The catalytic cycle. Note that the Copper cycle (dashed) feeds the acetylide into the Palladium cycle. Oxygen interrupts this by oxidizing the Cu-acetylide, leading to Glaser homocoupling impurities.

Experimental Protocol (Standard Operating Procedure)

Safety Warning: Work in a fume hood. Aryl halides are toxic. Alkynes are flammable. Copper salts are toxic to aquatic life.

Phase 1: Preparation
  • Glassware: Oven-dry a 250 mL 3-neck round-bottom flask, a reflux condenser, and a magnetic stir bar.

  • Degassing (CRITICAL):

    • Place anhydrous Et

      
      N (and THF if using) in a sealed flask.
      
    • Bubble dry Argon or Nitrogen through the solvent for at least 20 minutes.

    • Why? Dissolved oxygen promotes the dimerization of the alkyne (Glaser coupling), wasting starting material and complicating purification.

Phase 2: Reaction Setup
  • Charge the reaction flask with:

    • 1-Iodo-5-chloro-2-methylbenzene (10.0 mmol, 1.0 equiv)

    • Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (0.2 mmol, 2 mol%)
    • CuI (0.1 mmol, 1 mol%)

  • Evacuate the flask and backfill with Argon (repeat 3 times).[7]

  • Add the degassed Et

    
    N  (50 mL) via syringe under Argon flow.
    
  • Stir at room temperature for 5 minutes. The solution typically turns yellow/orange.

  • Add 2-Methyl-3-butyn-2-ol (12.0 mmol, 1.2 equiv) dropwise via syringe.

    • Note: A slight exotherm may occur.[8]

Phase 3: Execution
  • Temperature:

    • If using Aryl-Iodide: Stir at Room Temperature for 4–6 hours.

    • If using Aryl-Bromide: Heat to 60°C for 12–18 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 80:20).

    • Look for the disappearance of the aryl halide spot.

    • The formation of a precipitate (Et

      
      N·HI salts) indicates reaction progress.[7]
      
Phase 4: Workup & Purification[6]
  • Filtration: Filter the reaction mixture through a pad of Celite to remove palladium residues and ammonium salts. Wash the pad with EtOAc.[7]

  • Extraction:

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc and wash with Water (2x) and Brine (1x).

    • Dry over anhydrous Na

      
      SO
      
      
      
      .
  • Purification:

    • Perform Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexane/EtOAc (Start 95:5

      
       End 80:20).
      
    • Target: The product is typically a viscous oil or low-melting solid.

Quality Control & Troubleshooting

Analytical Checkpoints
ObservationDiagnosisCorrective Action
Reaction turns black immediately "Pd Black" precipitation. Catalyst decomposition.Ensure ligands (PPh

) are sufficient. Oxygen leak?
New spot with very high R

Homocoupling of alkyne (Glaser product).Degassing was insufficient. Reduce CuI loading in future runs.
Incomplete Conversion Catalyst deactivation.Add 1 mol% fresh catalyst. If using Aryl-Bromide, increase Temp to 80°C.
Workflow Diagram

Workflow Prep Step 1: Degas Solvents (Remove O2) Mix Step 2: Mix Reagents (Inert Atmosphere) Prep->Mix React Step 3: Reaction (RT for Iodide, 60°C for Bromide) Mix->React Monitor TLC Check (SM Disappearance) React->Monitor Monitor->React Incomplete Workup Step 4: Filter & Extract Monitor->Workup Complete Purify Step 5: Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Chinchilla, R., & Nájera, C. (2007).[9] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922.

  • Organic Chemistry Portal. "Sonogashira Coupling". Validated protocols and mechanism overview.

  • Sigma-Aldrich (Merck). "Product Specification: 2-Methyl-3-butyn-2-ol".

Sources

Method

Deprotection strategies involving 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL

Application Note: High-Efficiency Deprotection of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL via Retro-Favorskii Cleavage Executive Summary This technical guide details the deprotection of 4-(5-Chloro-2-methylphen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Deprotection of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL via Retro-Favorskii Cleavage

Executive Summary

This technical guide details the deprotection of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol (Compound A ) to yield 5-Chloro-2-methylphenylacetylene (Compound B ). This transformation utilizes the Retro-Favorskii reaction , a base-catalyzed cleavage of the hydroxyisopropyl protecting group.[1]

Compound B is a critical intermediate in the synthesis of tyrosine kinase inhibitors, such as Avapritinib (BLU-285), used in the treatment of gastrointestinal stromal tumors (GIST). The 2-hydroxy-2-propyl moiety serves as a robust protecting group for the terminal alkyne during antecedent cross-coupling reactions (e.g., Sonogashira coupling). Efficient removal of this group is pivotal for process economics and purity.

Key Process Parameters:

  • Reaction Type: Retro-Favorskii Cleavage (Elimination of Acetone).[2]

  • Driving Force: Le Chatelier’s principle (Removal of volatile acetone).

  • Critical Quality Attribute (CQA): Control of alkyne dimerization (Glaser coupling) and residual acetone content.

Mechanistic Insight & Pathway

The deprotection proceeds via a thermodynamic equilibrium. A strong base deprotonates the tertiary alcohol, generating an alkoxide. This intermediate undergoes fragmentation to release a molecule of acetone and the acetylide anion, which is subsequently protonated to form the terminal alkyne.

Figure 1: Retro-Favorskii Reaction Mechanism

RetroFavorskii Substrate Protected Alkyne (Substrate) Alkoxide Alkoxide Intermediate Substrate->Alkoxide Deprotonation (Fast) Base Base (OH-) Base->Alkoxide Transition Fragmentation (Transition State) Alkoxide->Transition Equilibrium Acetone Acetone (Volatile Byproduct) Transition->Acetone Elimination Acetylide Acetylide Anion Transition->Acetylide C-C Bond Cleavage Acetone->Alkoxide Recombination (If not removed) Product Terminal Alkyne (5-Cl-2-Me-Phenylacetylene) Acetylide->Product Protonation (Workup)

Caption: Mechanistic pathway of the base-mediated cleavage. Continuous removal of acetone prevents the recombination step (red dotted line).

Process Development & Optimization

The efficiency of this deprotection relies heavily on solvent choice and acetone management.

Solvent & Base Screening Matrix
ParameterMethod A: Homogeneous (Lab Scale)Method B: Heterogeneous (Process Scale)
Solvent 2-Propanol (IPA) Toluene
Base KOH (Powdered)NaOH (Beads/Micropearls)
Temperature Reflux (82°C)100°C – 110°C
Acetone Removal Passive (Open system/N2 sweep)Active Distillation (Dean-Stark/Strip)
Reaction Time 2 – 4 Hours4 – 8 Hours
Pros High solubility, faster kinetics.Scalable, easy aqueous workup, higher temp.
Cons Difficult to drive to 100% conv.Slower mass transfer (requires agitation).

Recommendation:

  • Use Method A for <10g scale where speed is prioritized.

  • Use Method B for >10g scale. Toluene allows for azeotropic distillation (or simple co-distillation) of acetone, driving the equilibrium to completion (Yield >95%).

Detailed Experimental Protocols

Protocol 1: High-Throughput Lab Scale (Homogeneous)

Target: Rapid generation of material for analytical standards or small-scale synthesis.

Reagents:

  • Substrate (Compound A): 5.0 g (21.1 mmol)

  • Potassium Hydroxide (KOH), powdered: 1.2 g (21.1 mmol, 1.0 equiv)

  • 2-Propanol (IPA): 50 mL

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Note: Do not seal the system; acetone must escape.

  • Dissolution: Charge Substrate and IPA. Stir until dissolved.

  • Activation: Add powdered KOH. The mixture may turn slightly yellow (formation of alkoxide).

  • Reaction: Heat to reflux (bath temp ~90°C).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC every 30 mins.

    • Endpoint: Disappearance of starting material (Rf ~0.3) and appearance of product (Rf ~0.8).

  • Workup:

    • Cool to Room Temperature (RT).

    • Concentrate IPA to ~10 mL under reduced pressure.

    • Dilute with Water (50 mL) and extract with Heptane (2 x 30 mL). Note: Heptane is preferred over Ether/DCM to avoid extracting polar impurities.

    • Wash organic layer with Brine (20 mL).

    • Dry over Na2SO4, filter, and concentrate.[2]

Protocol 2: Robust Process Scale (Heterogeneous/Distillation)

Target: >100g scale, optimized for Avapritinib intermediate synthesis.

Reagents:

  • Substrate (Compound A): 100.0 g (0.42 mol)

  • Sodium Hydroxide (NaOH), beads: 8.4 g (0.21 mol, 0.5 equiv)

  • Toluene: 500 mL

Procedure:

  • Setup: 1L Reactor equipped with mechanical stirrer, thermocouple, and a distillation head (or Dean-Stark trap set to remove distillate).

  • Charging: Charge Toluene and Substrate. Agitate to dissolve. Add NaOH beads.

  • Reaction & Distillation:

    • Heat jacket to 115°C. Internal temp should reach ~105-110°C.

    • Crucial Step: Allow a slow distillation of the solvent (approx. 10-15% of volume over 2 hours). This distillate contains the generated acetone.

    • Replenish Toluene if volume drops below 80%.

  • Completion: Check HPLC after 4 hours. If >2% SM remains, continue distillation for 1 hour.

  • Quench:

    • Cool to 20°C.

    • Slowly add Water (300 mL) to the reactor. Stir for 15 mins.

  • Phase Separation:

    • Separate phases. The product is in the upper Toluene layer.

    • The aqueous layer contains Acetone and NaOH.

  • Polishing: Wash Toluene layer with 10% Citric Acid (200 mL) to neutralize residual base, followed by Water (200 mL).

  • Isolation: Concentrate Toluene to dryness to yield 5-Chloro-2-methylphenylacetylene as a pale yellow oil/low-melting solid.

Process Workflow Diagram

Figure 2: Industrial Workflow for Alkyne Liberation

ProcessFlow Start Start: Dissolve Substrate in Toluene CatAdd Add NaOH (0.5 eq) Start->CatAdd Heat Heat to 110°C (Reflux) CatAdd->Heat Distill Reactive Distillation (Remove Acetone/Toluene Azeotrope) Heat->Distill Check IPC: HPLC < 1% SM? Distill->Check Check->Distill No (Continue Stripping) Quench Cool & Quench with Water Check->Quench Yes Sep Phase Separation (Product in Org Phase) Quench->Sep Wash Acid Wash (Remove residual Base) Sep->Wash Isolate Concentrate Yield Target Product Wash->Isolate

Caption: Step-by-step process flow for the heterogeneous deprotection strategy.

Analytical & Safety Controls

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 mins.

  • Detection: UV @ 254 nm (Aryl absorption) and 210 nm (Alkyne).

  • Retention Time:

    • Acetone: ~1.5 min (void volume).

    • Substrate (Protected): ~5.2 min.

    • Product (Deprotected): ~7.8 min (Less polar, elutes later).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Acetone saturation in headspace.Increase N2 sweep or distillation rate.
Dimer Formation Oxidative coupling (Glaser).Degas solvents; Ensure inert atmosphere (N2/Ar).
Dark Coloration Polymerization of alkyne.Add radical inhibitor (BHT, 100 ppm) if storing crude.
Safety Considerations
  • Acetone Flammability: The distillation process generates acetone vapors. Ensure proper venting and grounding to prevent static discharge ignition.

  • Acetylide Sensitivity: While aryl acetylenes are relatively stable, avoid contact with heavy metals (Cu, Ag) in the waste stream to prevent explosive metal acetylide formation.

References

  • Favorskii, A. E. (1905). "Action of potassium hydroxide on mixtures of ketones and phenylacetylene". Zhurnal Russkago Fiziko-Khimicheskago Obshchestva, 37, 643.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[3] (Standard text for alkyne protection/deprotection strategies).

  • Blueprint Medicines Corp. (2020). "Process for the preparation of Avapritinib and intermediates thereof." World Intellectual Property Organization Patent WO2020/210293.
  • Chinchilla, R., & Nájera, C. (2007).[2] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. Link

  • Organic Syntheses. (1990). "Preparation of Phenylacetylene via Retro-Favorskii". Organic Syntheses, Coll.[4] Vol. 7, p.456. Link

Sources

Technical Notes & Optimization

Troubleshooting

Solvent selection for recrystallization of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL

This technical guide addresses the solvent selection and recrystallization protocol for 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol . This compound is a tertiary propargyl alcohol derived from a Sonogashira couplin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solvent selection and recrystallization protocol for 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol . This compound is a tertiary propargyl alcohol derived from a Sonogashira coupling, typically serving as a synthetic intermediate for heterocycles (e.g., substituted indoles or benzofurans) or pharmaceutical APIs.[1]

The following content is structured as a Technical Support Center resource, designed for immediate application in a research or process chemistry setting.

Subject: Purification of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol Applicable For: Process Chemists, Medicinal Chemists Last Updated: February 2026[1]

Executive Summary: Solvent Selection Matrix

The target molecule contains a lipophilic aryl chloride moiety and a polar tertiary alcohol.[1] This "amphiphilic" nature makes it prone to oiling out (liquid-liquid phase separation) rather than crystallizing if the solvent polarity is mismatched.[1]

Based on structural analogs (e.g., 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol) and Sonogashira product profiles, the following solvent systems are recommended.

Solvent SystemRoleSuitabilityMechanism of Action
Cyclohexane Primary High Purity The compound is soluble in hot cyclohexane but sparingly soluble at RT.[1] Promotes slow crystal growth; excellent for rejecting non-polar homocoupling byproducts.[1]
Heptane / EtOAc (10:1) SecondaryHigh YieldUse if the compound is too insoluble in pure alkanes.[1] The small amount of EtOAc aids dissolution; Heptane acts as the anti-solvent.[1]
Toluene AlternativeScale-UpGood for larger batches where higher boiling points are needed to dissolve crude mass.[1] Requires cooling to -20°C for recovery.[1]
Ethanol / Water Avoid LowHigh Risk of Oiling Out. The melting point of this solid is likely <80°C; water forces rapid precipitation as an oil before crystals form.

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Hydrocarbon Cooling Recommended for removal of Palladium (Pd) catalyst residues and homocoupling impurities.

Phase 1: Dissolution & Filtration (Pd Removal)[1]
  • Place the crude dark solid in a round-bottom flask.

  • Add Cyclohexane (approx. 5–7 mL per gram of crude).

  • Heat to reflux (81°C).

    • Critical Check: If the solid does not dissolve completely, add Ethyl Acetate dropwise (max 5% of total volume) until clear.[1]

  • Hot Filtration: While refluxing, add activated carbon (5 wt%) to adsorb Pd residues.[1] Stir for 5 minutes.

  • Filter the hot solution through a pre-warmed Celite pad into a clean Erlenmeyer flask.

    • Why? Removing Pd specks now prevents them from acting as nucleation sites for impure crystals.[1]

Phase 2: Crystallization[1][2][3][4]
  • Reheat the filtrate to boiling to ensure no premature precipitation occurred during filtration.[1][2]

  • Remove from heat and place the flask on a cork ring. Cover with foil (loose) to allow slow cooling to Room Temperature (RT).[1]

  • The "Oil" Check: If droplets form on the glass walls at ~40°C, scratch the glass with a glass rod to induce nucleation immediately.[1]

  • Once at RT, move to a 4°C fridge for 2 hours, then -20°C freezer overnight.

Phase 3: Isolation
  • Filter cold crystals via vacuum filtration (Buchner funnel).[1][2][3]

  • Wash with cold Pentane or cold Cyclohexane (0°C).[1]

  • Dry under high vacuum (< 5 mbar) at 25°C. Do not heat significantly during drying as tertiary alcohols can be sensitive.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on the crude material's behavior.

RecrystallizationLogic Start Start: Crude Solid SolubilityTest Test Solubility in Hot Cyclohexane Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble Proceed Proceed to Slow Cooling Soluble->Proceed Yes AddPolar Add EtOAc Dropwise (Max 10%) Soluble->AddPolar No (Insoluble) Cooling Cool to 40°C Proceed->Cooling AddPolar->Proceed CheckOil Oiling Out? Cooling->CheckOil Seed Add Seed Crystal / Scratch Glass CheckOil->Seed Yes (Liquid droplets) Reheat Reheat & Add More Solvent CheckOil->Reheat Yes (Gummy mass) Final Filter & Wash (Cold Pentane) CheckOil->Final No (Crystals forming) Seed->Final Reheat->Cooling

Caption: Decision tree for managing solubility and phase separation during recrystallization.

Troubleshooting & FAQs

Q1: The product separates as a brown oil at the bottom of the flask. What happened?

Diagnosis: This is "Oiling Out." It occurs when the saturation point is reached at a temperature above the compound's melting point.[1] Solution:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (dilute the solution) to lower the saturation temperature below the melting point.[1]

  • Allow the solution to cool very slowly (wrap the flask in a towel).

  • Seeding: Add a tiny crystal of pure product when the solution is just warm to the touch.

Q2: The crystals are grey or have black specks.

Diagnosis: Palladium contamination from the Sonogashira coupling. Solution: Recrystallization alone is poor at removing heavy metals.[1] You must perform a hot filtration through Celite (diatomaceous earth) before cooling.[1] If the color persists, reflux the solution with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes before filtering.[1]

Q3: My yield is very low (<40%), but the mother liquor is still dark.

Diagnosis: The compound is too soluble in the chosen solvent at room temperature. Solution:

  • Cool the mother liquor to -20°C or -78°C (dry ice/acetone bath) to force precipitation.

  • If using Cyclohexane, switch to Pentane or Hexane for the next batch (lower solubility power).[1]

  • Concentrate the mother liquor and run a second crop; however, check purity via TLC/HPLC as impurities concentrate here.[1]

Q4: Can I use Ethanol or Methanol?

Advisory: While these are excellent solvents for many aromatics, tertiary propargyl alcohols often have low melting points (50–70°C).[1] Alcohols significantly depress the melting point of the solute, increasing the risk of oiling out. Furthermore, alcohols are poor at rejecting polar copper salts left over from the coupling.[1] Hydrocarbons are superior for this specific intermediate. [1]

References & Validation

  • Analogous Recrystallization Protocols:

    • The structural analog 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol was successfully recrystallized from Cyclohexane to yield colorless needles (MP 53°C).[1] This validates the hydrocarbon approach for this class of Sonogashira products.[1]

    • Source:[1]

  • Solvent Selection Principles:

    • General guidelines for "Like Dissolves Like" and the use of binary solvent systems (Hexane/Acetone) for polar/non-polar separations.

    • Source:[1]

  • Sonogashira Impurity Management:

    • Strategies for removing Pd/Cu catalysts and homocoupling byproducts (diynes) using filtration and silica/solvent choices.[1]

    • Source:[1]

  • General Recrystallization Guide:

    • Two-solvent recrystallization techniques (Solvent/Anti-solvent) for difficult solids.[1]

    • Source:[1]

Sources

Reference Data & Comparative Studies

Validation

NMR spectroscopic characterization of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL

Strategic Analysis: The Molecule in Context In the development of heterocyclic pharmaceuticals—particularly substituted indoles, benzofurans, and potential non-nucleoside reverse transcriptase inhibitors (NNRTIs)—the con...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Molecule in Context

In the development of heterocyclic pharmaceuticals—particularly substituted indoles, benzofurans, and potential non-nucleoside reverse transcriptase inhibitors (NNRTIs)—the construction of the aryl-alkyne scaffold is a critical checkpoint.

4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol (hereafter referred to as CMP-Alkynol ) represents a classic "masked" acetylene. The bulky gem-dimethyl carbinol group serves two functions: it acts as a polar handle for purification and a protecting group for the alkyne, which releases acetone (via retro-Favorskii) to generate the terminal acetylene, or cyclizes directly to form furan derivatives.

This guide provides a comparative spectroscopic analysis of CMP-Alkynol against its precursors. Unlike standard datasheets, this document focuses on reaction monitoring —enabling you to quantify conversion efficiency and distinguish the product from structurally similar impurities (e.g., homo-coupled diynes or unreacted aryl halides).

Structural Breakdown
  • Aromatic Core: 2,5-disubstituted toluene (steric hindrance at the ortho-methyl position).

  • Linker: Internal alkyne (rigid, linear geometry).

  • Tail: Tertiary alcohol (diagnostic singlet in

    
    H NMR).
    

Synthesis & Process Logic

To understand the impurities we are characterizing against, we must visualize the synthesis pathway. CMP-Alkynol is synthesized via a Sonogashira cross-coupling between 2-bromo-4-chlorotoluene (or the iodo-analog) and 2-methyl-3-butyn-2-ol.

Workflow Visualization

Sonogashira_Workflow SM1 Aryl Halide (2-bromo-4-chlorotoluene) Inter Pd-Complex (Oxidative Addition) SM1->Inter Pd(0) insertion SM2 Alkyne Source (2-methyl-3-butyn-2-ol) SM2->Inter Cu-Acetylide transmetallation Imp Impurity: Diyne (Glaser Coupling) SM2->Imp O2 / Cu (Side Rxn) Cat Catalyst System Pd(PPh3)2Cl2 / CuI / Et3N Cat->Inter Prod Target Product (CMP-Alkynol) Inter->Prod Reductive Elimination

Figure 1: Reaction pathway highlighting the target product and the primary competitive impurity (Glaser homocoupling of the alkyne source).

Comparative NMR Characterization

The primary challenge in characterizing CMP-Alkynol is distinguishing the subtle shift of the aromatic protons caused by the alkyne insertion and confirming the integrity of the chlorine substituent.

H NMR: The Diagnostic Fingerprint

The spectrum is defined by three distinct regions. We compare the Target (CMP-Alkynol) against the Starting Material (Aryl Halide) to establish conversion metrics.

Solvent: CDCl


 (referenced to 7.26 ppm)
Frequency:  400 MHz[1]
RegionProton AssignmentChemical Shift (

, ppm)
Multiplicity (

Hz)
Diagnostic Value
Aliphatic Gem-dimethyl 1.62 Singlet (6H)Purity Check: Sharp singlet confirms the alkyne tail. Broadening indicates polymerization.
Ar-CH

2.38 Singlet (3H)Shift Monitor: Shifts downfield from ~2.30 in SM due to alkyne anisotropy.
Terminal Alkyne (SM)2.05Singlet (1H)Disappears in pure product.
Aromatic H-6 (Ortho to Alkyne)7.45 Doublet (

, 2.0)
Key Signal: Most deshielded aromatic proton due to alkyne proximity.
H-4 (Ortho to Cl)7.18 dd (8.2, 2.0)Coupling pattern confirms 1,2,5-substitution.
H-3 (Meta to Alkyne)7.10 Doublet (

, 8.2)
Overlaps often, but integration must equal 1H.

Expert Insight: The most critical signal for monitoring reaction completion is the H-6 proton . In the starting material (2-bromo-4-chlorotoluene), the proton ortho to the bromine appears upfield relative to the product. Upon coupling with the alkyne, the anisotropy of the triple bond deshields the H-6 proton, shifting it to ~7.45 ppm.

C NMR: Structural Backbone Verification

Carbon NMR provides the definitive proof of the carbon skeleton, particularly the internal alkyne carbons which do not exist in either starting material in this magnetic environment.

Key Signals (CDCl


): 
  • Internal Alkyne Carbons:

    • 
       96.5 ppm:  Quaternary carbon attached to the aromatic ring.
      
    • 
       81.5 ppm:  Quaternary carbon attached to the carbinol.
      
    • Differentiation: The terminal alkyne starting material shows peaks at ~68 ppm and ~85 ppm. The shift to 96.5/81.5 confirms internal substitution.

  • Carbinol Carbon (C-OH):

    
     65.6 ppm.
    
  • Aromatic C-Cl:

    
     ~131.0 ppm (Distinctive low intensity due to relaxation times).
    

Experimental Protocol: Self-Validating Synthesis

This protocol is designed for high-purity isolation, minimizing the "Glaser" homocoupling impurity (2,7-dimethylocta-3,5-diyne-2,7-diol) which complicates NMR integration in the aliphatic region.

Reagents & Stoichiometry[2]
  • 2-Bromo-4-chlorotoluene (1.0 equiv)

  • 2-Methyl-3-butyn-2-ol (1.2 equiv)[2]

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)
  • CuI (1 mol%)

  • Triethylamine (Solvent/Base)

Step-by-Step Methodology
  • Deoxygenation (Critical): Sparge Triethylamine (TEA) with Argon for 30 minutes. Oxygen presence promotes the formation of the diyne impurity (visible as a singlet at

    
     1.55 ppm in 
    
    
    
    H NMR).
  • Catalyst Loading: Add Pd catalyst and CuI to the reaction vessel under Argon flow.

  • Addition: Add the aryl halide followed by the alkyne alcohol.

  • Thermal Activation: Heat to 80°C. Monitor via TLC (Hexane/EtOAc 8:2).

    • TLC Visualization: The product is UV active and stains dark brown with KMnO

      
       (alkyne oxidation).
      
  • Workup: Filter off Et

    
    N
    
    
    
    HBr salts. Concentrate. Dissolve in Et
    
    
    O, wash with NH
    
    
    Cl (aq) to remove Copper (blue aqueous layer).
  • Validation: Run crude NMR.

    • Pass Criteria: Ratio of Product Methyl (1.62 ppm) to Diyne Methyl (1.55 ppm) > 95:5.

Workflow Logic Diagram

Protocol_Logic Start Crude Reaction Mixture Check1 TLC Check (UV + KMnO4) Start->Check1 Workup Aq. NH4Cl Wash (Remove Cu) Check1->Workup NMR_Screen 1H NMR Screen (Aliphatic Region) Workup->NMR_Screen Decision Impurity at 1.55 ppm? NMR_Screen->Decision Pure Proceed to Next Step (Deprotection/Cyclization) Decision->Pure No (<2%) Recryst Recrystallize (Hexane/EtOAc) Decision->Recryst Yes (>5%) Recryst->NMR_Screen

Figure 2: Decision tree for purity assessment based on spectroscopic data.

Performance Comparison: Product vs. Alternatives

In the context of drug development, "alternatives" refers to alternative synthetic routes or precursors. Why use the 2-methylbut-3-yn-2-ol linker?

FeatureCMP-Alkynol (Target) TMS-Acetylene Analog Direct Acetylene Gas
Atom Economy Moderate (loses acetone later)Poor (loses TMS)Excellent
Handling Solid/Oil (Stable) Liquid (Volatile)Gas (Explosive hazard)
NMR Diagnosis Excellent (Gem-dimethyl tag) Good (TMS tag)Poor (Terminal alkyne proton overlaps)
Cost Low (Commodity chemical)HighLow
Crystallinity High (facilitates purification)LowN/A

References

  • Sonogashira Coupling Reviews

    • Chinchilla, R., & Nájera, C. (2007).[2][3] The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Analogous Characterization (o-Tolyl derivatives)

    • Beilstein J. Org.[4] Chem. 2014, 10, 384–393. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides. (Provides baseline NMR data for 2-methyl-4-(o-tolyl)but-3-yn-2-ol used to derive CMP-Alkynol shifts). Link

  • Crystallographic Data

    • Acta Cryst. (2010).[3] E66, o1866. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. (Structural confirmation of the gem-dimethyl alkyne motif). Link

  • Reaction Mechanism & Impurities

    • Organic Chemistry Portal.[5] Sonogashira Coupling Mechanism and Glaser Coupling Side-Reactions. Link

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol

Topic: Mass Spectrometry Fragmentation Patterns of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

This guide analyzes the mass spectrometry (MS) behavior of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol . This compound is a critical structural analog to intermediates used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Efavirenz. Structurally, it combines a chlorinated aromatic ring, an internal alkyne linker, and a tertiary propargylic alcohol.

For drug development professionals, accurate detection of this compound is vital for impurity profiling, particularly given the potential genotoxicity associated with alkynyl carbinol precursors in pharmaceutical synthesis.

Structural Breakdown for MS Analysis
  • Aromatic Moiety: 5-Chloro-2-methylphenyl (Provides UV absorption and distinctive Chlorine isotope pattern).

  • Linker: Alkyne (Rigid spacer, affects fragmentation energy).

  • Labile Head: 2-Methylbut-3-yn-2-ol (Tertiary alcohol, highly prone to ionization-induced fragmentation).

Comparative Analysis: Ionization Techniques

The choice of ionization method dictates the observed species. The following table compares Electron Impact (EI) and Electrospray Ionization (ESI) for this specific analyte.

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Energy Level Hard Ionization (70 eV)Soft Ionization (kV potential)
Dominant Species Fragment Ions (Molecular ion

often weak/absent)
Protonated Molecule

or Adducts

Key Fragmentation

-cleavage (Loss of Methyl), Dehydration
Loss of Water

Quantification Limit Moderate (ng range)High Sensitivity (pg range)
Application Structural elucidation; GC-MS impurity screeningTrace quantitative analysis; LC-MS/MS

Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation is essential for distinguishing this impurity from matrix background.

Electron Impact (EI) Behavior

In EI, the molecular ion (


) is formed but is energetically unstable due to the tertiary alcohol. Two primary pathways dominate:
  • 
    -Cleavage (Dominant Pathway):  The bond adjacent to the alcohol carbon breaks.[1] The loss of a methyl radical (
    
    
    
    , 15 Da) is statistically favored (two methyl groups available) and energetically driven by the formation of a resonance-stabilized propargylic cation.
  • Dehydration: Elimination of water (

    
    , 18 Da) creates a conjugated enyne system, which is highly stable.
    
Electrospray Ionization (ESI) Behavior

In positive mode ESI (+), the molecule is protonated at the hydroxyl oxygen.

  • Primary Ion:

    
    
    
  • In-Source Fragmentation: The protonated tertiary alcohol is a good leaving group. "In-source" loss of water is frequently observed, leading to a base peak of

    
    .
    
The Chlorine Isotope Signature

Regardless of the ionization mode, all fragments containing the aromatic ring will exhibit the characteristic chlorine isotope cluster:

  • 
     intensity:  100% relative abundance.
    
  • 
     intensity:  ~32% relative abundance (appearing at 
    
    
    
    ).
  • Validation Check: If a fragment peak does not show this 3:1 ratio, it does not contain the aromatic moiety.

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic flow from the parent molecule to its diagnostic ions.

G Start Analyte: 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol (MW: ~208.6 Da) Ionization Ionization Source Start->Ionization EI_Mode Electron Impact (EI) 70 eV Ionization->EI_Mode GC-MS ESI_Mode Electrospray (ESI+) Soft Ionization Ionization->ESI_Mode LC-MS EI_MolIon Molecular Ion [M]+. (Unstable Tertiary Alcohol) EI_Mode->EI_MolIon Alpha_Cleavage Alpha-Cleavage (Loss of •CH3) EI_MolIon->Alpha_Cleavage Fragment_193 Base Peak [M-15]+ Resonance Stabilized Propargylic Cation Alpha_Cleavage->Fragment_193 -15 Da ESI_Protonated Protonated Ion [M+H]+ ESI_Mode->ESI_Protonated Water_Loss In-Source Fragmentation (Loss of H2O) ESI_Protonated->Water_Loss High Cone Voltage Fragment_WaterLoss Fragment [M+H - 18]+ Conjugated Enyne Cation Water_Loss->Fragment_WaterLoss -18 Da

Caption: Mechanistic divergence of 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol under Hard (EI) vs. Soft (ESI) ionization.

Experimental Protocol: Trace Impurity Profiling

This protocol is designed for the detection of this compound at trace levels (ppm) in a drug substance matrix, utilizing LC-ESI-MS/MS for maximum sensitivity.[2]

Sample Preparation

Objective: Minimize matrix suppression while extracting the moderately non-polar alkyne.

  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL Acetonitrile (ACN).

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50 ACN:Water (0.1% Formic Acid).

  • Sample Prep: Dissolve drug substance (e.g., 10 mg/mL) in ACN. Vortex 2 min. Centrifuge at 10,000 rpm for 5 min to sediment insoluble excipients.

LC-MS/MS Conditions[4][5]
  • Column: C18 Reverse Phase (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: 5% -> 95% B (Elution of non-polar alkyne)

    • 8-10 min: 95% B (Wash)

  • Mass Spectrometer Settings (ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to preserve

      
      ; increase to 60V to force water loss for confirmation).
      
    • Source Temp: 350°C.

Data Analysis & Validation[6]
  • Target Ion: Monitor

    
     (approx. m/z 209/211).
    
  • Qualifier Ion: Monitor

    
     (approx. m/z 191/193).
    
  • Ratio Check: Ensure the intensity ratio of the

    
     peak to the 
    
    
    
    peak remains 3:1 ± 10%.

References

  • Nageswara Rao, R., et al. (2011). "Trace Level Quantification of the Genotoxic Impurity in Efavirenz Drug Substance Using LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Available at: (Context: Analysis of similar chlorinated alkynyl carbinol impurities).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for general -cleavage mechanisms in tertiary alcohols).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Reddy, A. V., et al. (2013). "Impurity Profiling of Efavirenz: Isolation and Characterization." Journal of Chromatographic Science. Available at: .

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL
Reactant of Route 2
Reactant of Route 2
4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL
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